tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate
Description
Properties
CAS No. |
1822616-67-0 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-5-8(12)6-4-7(6)11/h6-7H,4-5H2,1-3H3 |
InChI Key |
DPBUFAQYADWYEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C2C1C2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction of 2-Azabicyclo[3.1.0]hexane Hydrochloride with Di-tert-Butyl Dicarbonate
A solution of 2-azabicyclo[3.1.0]hexane hydrochloride (37 mmol) in a 1:1 mixture of THF and H₂O is treated with di-tert-butyl dicarbonate (42 mmol) and 1 M Na₂CO₃ (79 mmol) at ambient temperature. After stirring for 2 hours, extraction with ethyl acetate (3 × 50 mL) followed by silica gel chromatography (20% EtOAc/heptane) yields tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate with 92% efficiency.
Key Data:
-
Reagents: Boc anhydride, Na₂CO₃, THF/H₂O
-
Yield: 92%
-
Purification: Silica gel chromatography (20% EtOAc/heptane)
-
Characterization: ¹H NMR (CDCl₃, 300 MHz): δ = 3.67–3.59 (m, 1H), 3.42–3.37 (m, 1H).
Catalytic C–H Activation for Bicyclic Ring Formation
Palladium-catalyzed C–H activation enables stereoselective construction of the azabicyclo[3.1.0]hexane skeleton.
Pd-Catalyzed Cyclopropanation
A mixture of 2-chloro-N-cyclopropyl-N-methylacetamide (150 mmol), Pd(dba)₂ (4.5 mmol), and the phosphine ligand (3aR,8aR)-tetrakis(3,5-di-tert-butylphenyl)-2,2-dimethyl-6-phenyltetrahydro-dioxolo[4,5-e][1,dioxaphosphepine (9 mmol) in toluene is heated at 70°C for 12 hours. The reaction forms the bicyclic core via intramolecular C–H insertion, achieving 65% yield after silica gel purification.
Key Data:
-
Catalyst: Pd(dba)₂, chiral phosphine ligand
-
Conditions: 70°C, argon atmosphere
-
Yield: 65%
Oxidation Strategies for 4-Oxo Group Introduction
The 4-oxo group is installed via thioketal oxidation or direct ketonization.
Thioketal Oxidation Using Phenyliodine Bis(trifluoroacetate) (PIFA)
2-Methyl-4,4-bis(methylthio)-2-azabicyclo[3.1.0]hexan-3-one (108 mmol) in MeCN/H₂O (10:1) is treated with PIFA (216 mmol) at 0°C. After 2 hours, quenching with saturated NaHCO₃ and extraction with CHCl₃ yields the 4-oxo derivative. This method avoids peroxides, enhancing safety for large-scale synthesis.
Key Data:
-
Oxidizing Agent: PIFA
-
Conditions: 0°C, N₂ atmosphere
-
Workup: CHCl₃ extraction, Na₂SO₄ drying
Methylation and Functional Group Interconversion
Cs₂CO₃-Mediated Methylation
2-Azabicyclo[3.1.0]hexan-3-one (9 mmol) is treated with Cs₂CO₃ (16 mmol) and methyl iodide (14 mmol) in MeCN at 75°C for 12 hours. The reaction achieves 85% yield of the N-methylated product, critical for adjusting solubility and reactivity.
Key Data:
Purification and Analytical Characterization
Chromatographic Techniques
Final compounds are purified via flash chromatography (silica gel, 100–200 mesh) with gradients of EtOAc/heptane. Preparative SFC on a Chiralpak IC column resolves enantiomers, ensuring stereochemical purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (CPBA) for epoxidation , reducing agents such as lithium aluminum hydride for reductions, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, epoxidation can lead to the formation of epoxides, while reduction can yield alcohols or amines.
Scientific Research Applications
tert-Butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in the development of biologically active molecules and studying enzyme interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, influencing their activity and leading to various biochemical outcomes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Differences
Bicyclic Framework :
- [3.1.0]hexane : Features a strained six-membered bicyclic system with two bridgehead carbons. The 3-oxo derivative (CAS 1417334-40-7) is used in kinase inhibitor synthesis due to its rigidity and hydrogen-bonding capacity .
- [2.2.1]heptane : Larger seven-membered systems (e.g., CAS 167081-32-5) exhibit reduced ring strain, enhancing stability in catalytic applications .
- [2.1.1]hexane : Smaller bicyclic systems (e.g., CAS 1251016-11-1) are employed in peptide mimetics due to compact geometry .
Substituent Effects: Oxo Group: The 3-oxo derivative (CAS 1417334-40-7) undergoes nucleophilic addition at the carbonyl, while the 4-hydroxy analogue (CAS 2839409-26-4) participates in oxidation or protection/deprotection reactions . Amino/Aminomethyl Groups: Compounds like CAS 1386459-70-6 serve as intermediates for chiral amines in drug discovery .
Synthetic Utility :
- The 3-oxo-[3.1.0]hexane derivative is synthesized via RuO₂ oxidation (83% yield) , whereas [2.2.1]heptane analogues require multistep routes involving ketone functionalization .
Research Findings and Challenges
- Positional Isomerism : The absence of the 4-oxo isomer in the literature suggests synthetic challenges or instability. Computational studies predict higher strain in 4-oxo-[3.1.0]hexane compared to 3-oxo analogues.
- Catalytic Limitations : Oxidation of [3.1.0]hexane precursors requires precise control to avoid overoxidation or ring-opening side reactions .
- Biological Activity : [2.2.1]heptane derivatives show superior bioavailability compared to [3.1.0]hexane systems, attributed to reduced polarity .
Biological Activity
tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate is a bicyclic compound with significant potential in biological applications due to its unique structural features, including a tert-butyl ester group and a bicyclic framework. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| CAS No. | 1822616-67-0 |
| Molecular Formula | C10H15NO3 |
| Molecular Weight | 197.23 g/mol |
| IUPAC Name | This compound |
| InChI Key | DPBUFAQYADWYEG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions. One method includes photochemical [2 + 2] cycloaddition reactions, which enable the formation of the bicyclic structure while maintaining the integrity of the functional groups present in the molecule.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Its unique structure allows it to bind effectively to these targets, influencing their activity and leading to various biochemical outcomes. The precise pathways and targets can vary based on the context in which the compound is applied.
Biological Activity
Research has demonstrated that this compound exhibits notable biological activities:
- Enzyme Inhibition : In studies evaluating its effects on glycosidases, it was found to inhibit β-glucosidase and β-galactosidase significantly at concentrations of 5 mM and 25 mM, reducing their activities to 43% and 20%, respectively .
- Substrate Activity : The compound has also been shown to activate other enzymes such as α-galactosidase and β-mannosidase, enhancing their activities by up to 240% at higher concentrations (25 mM) .
- Potential Therapeutic Applications : Due to its enzyme modulation capabilities, this compound may have applications in treating conditions related to enzyme deficiencies or imbalances, particularly in carbohydrate metabolism.
Case Studies
Several studies have focused on the biological implications of this compound:
- A study highlighted its use as a building block for synthesizing biologically active molecules, demonstrating its versatility in medicinal chemistry applications.
- Another research effort investigated its pharmacological properties, revealing that it could serve as a promising candidate for developing new therapeutic agents targeting specific enzyme pathways involved in metabolic disorders .
Q & A
Q. What are the optimal synthetic routes and conditions for preparing tert-butyl 4-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate?
The synthesis involves two key steps:
- Step 1 : Boc protection of 2-azabicyclo[3.1.0]hexane hydrochloride using di-tert-butyl dicarbonate in a THF/water mixture with Na₂CO₃ as a base. This yields tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate with a 92% yield after silica gel chromatography .
- Step 2 : Oxidation of the bicyclic intermediate using RuO₂·xH₂O and NaIO₄ in an EtOAc/water biphasic system. This step introduces the 4-oxo group, achieving an 83% yield . Critical Parameters :
- Use of RuO₂/NaIO₄ ensures selective oxidation without over-oxidation.
- Vigorous stirring (20 h) ensures efficient phase mixing for complete conversion.
Q. How can purity and structural integrity be validated after synthesis?
- Chromatography : Silica gel chromatography (20% EtOAc/heptane) removes unreacted starting materials and byproducts .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight ([2M+H]⁺ observed at m/z 195.11, matching calculated values) .
- ¹H/¹³C NMR : Expected signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and carbonyl resonances (δ ~170 ppm in ¹³C NMR).
Advanced Research Questions
Q. What mechanistic insights explain the selectivity of RuO₂/NaIO₄ in introducing the 4-oxo group?
RuO₂ acts as a catalyst in the presence of NaIO₄, which serves as a terminal oxidizer. The reaction proceeds via a radical pathway, where RuO₂ abstracts a hydrogen atom from the bicyclic ring’s bridgehead carbon, forming a carbon-centered radical. Subsequent oxidation by NaIO₄ generates the ketone. The steric protection of the tert-butyl group prevents undesired oxidation at adjacent positions .
Q. How do stereochemical variations in the bicyclic core influence reactivity or downstream applications?
- Stereochemical Sensitivity : The (1S,3R,5S) configuration (evident in related compounds) affects hydrogen-bonding interactions in enzyme-binding studies. For example, tert-butyl (1R,3R,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate shows enhanced binding to kinase targets due to optimal spatial alignment of the aminomethyl group .
- Comparative Data :
Q. What strategies resolve contradictions in reaction yields or byproduct formation during scale-up?
- Byproduct Analysis : Black precipitates (likely RuO₂ residues) are filtered post-oxidation to prevent catalytic poisoning .
- Optimized Workup : Sequential extraction with Na₂S₂O₃ quenches residual oxidizers, minimizing side reactions .
- Case Study : Lower yields (<80%) may arise from incomplete Boc deprotection; HCl in 1,4-dioxane (4 M) ensures quantitative removal of the tert-butyl group .
Q. How is this compound utilized in drug discovery pipelines?
- Building Block : Serves as a precursor for N-heterocyclic carbene (NHC) ligands or protease inhibitors. For example, derivatives with hydroxymethyl or carbamoyl groups are key intermediates in kinase inhibitor synthesis .
- In Vivo/In Vitro Transition : The tert-butyl ester enhances membrane permeability, while enzymatic cleavage in vivo releases the active azabicyclo moiety .
Methodological Considerations
Q. What analytical techniques are critical for characterizing reaction intermediates?
- TLC Monitoring : Ethyl acetate/heptane (1:4) tracks Boc-protected intermediates.
- IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1750 cm⁻¹) .
- X-ray Crystallography : Resolves ambiguities in bicyclic ring conformations (e.g., boat vs. chair) .
Q. How are stability and storage conditions optimized for long-term use?
- Storage : -20°C under inert gas (N₂/Ar) prevents hydrolysis of the tert-butyl ester.
- Stability Tests : Accelerated degradation studies (40°C/75% RH for 4 weeks) confirm no significant decomposition via HPLC .
Data Contradiction Analysis
Q. Why do literature reports vary in oxidation yields (75–92%) for similar azabicyclo compounds?
- Catalyst Loading : Substoichiometric RuO₂ (0.4 equiv) reduces cost but may lower yields.
- Solvent Polarity : EtOAc (log P = 0.7) optimizes oxidant solubility vs. THF (log P = 0.5), which may slow kinetics .
Safety and Handling
Q. What precautions mitigate risks during large-scale synthesis?
- Ventilation : RuO₂ dust is toxic; use fume hoods during handling.
- Waste Disposal : Quench NaIO₄ with Na₂S₂O₃ to avoid explosive iodate formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
